molecular formula C7H7N3S B11918778 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine

2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11918778
M. Wt: 165.22 g/mol
InChI Key: ISMKJRRRAMOGFR-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a methylsulfanyl group attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[3,2-d]pyrimidine core.

    Methylsulfanyl Introduction: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reaction .

Scientific Research Applications

2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets:

Biological Activity

2-(Methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, characterized by a pyrrolo[3,2-d]pyrimidine core with a methylthio group, positions it as a promising candidate for further pharmacological exploration. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a bicyclic structure that integrates elements of both pyrrole and pyrimidine. The methylsulfanyl substitution at the 2-position enhances its reactivity and biological interaction potential. The following table summarizes key structural features and their implications for biological activity:

Compound Structural Features Biological Activity
This compoundMethylthio group at 2-positionPotential anticancer agent
5H-Pyrrolo[3,2-d]pyrimidineCore structure without substituentsAnticancer properties
4-Amino-5H-pyrrolo[3,2-d]pyrimidineAmino substitution at position 4Potential anti-inflammatory effects

Anticancer Properties

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can selectively inhibit cancer cell proliferation. In one study, the compound demonstrated notable cytotoxicity against HeLa and MDA-MB-231 cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Case Study: Cytotoxicity Analysis
A detailed analysis of the compound's effects on HepG2 cells revealed alterations in cell cycle distribution. Flow cytometry indicated an increase in cells arrested in the G0-G1 phase and a decrease in S and G2/M phases following treatment with this compound . This suggests an antiproliferative mechanism potentially linked to apoptosis induction.

The mechanisms underlying the anticancer effects of this compound appear to involve modulation of apoptotic pathways. For example:

  • Apoptosis Induction : Treatment with the compound resulted in increased expression of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound's ability to induce G1 phase arrest suggests it may hinder cancer cell progression through critical checkpoints .

Antimicrobial Effects

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has shown that related pyrimidine derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of the methylthio group may enhance this activity by improving solubility and bioavailability.

Anti-inflammatory Potential

The compound's structural characteristics also suggest potential anti-inflammatory activity. Studies have indicated that pyrrolo[3,2-d]pyrimidines can inhibit inflammatory pathways, making them candidates for treating conditions involving excessive inflammation .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3S/c1-11-7-9-4-6-5(10-7)2-3-8-6/h2-4,8H,1H3

InChI Key

ISMKJRRRAMOGFR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)C=CN2

Origin of Product

United States

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